N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide
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Overview
Description
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the isoxazole ring.
Formation of 3-Oxobutanamide:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the styryl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 3-oxobutanamide moiety.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-5-phenylisoxazol-4-yl)-3-oxobutanamide
- N-(3-Methyl-5-vinylisoxazol-4-yl)-3-oxobutanamide
- N-(3-Methyl-5-ethylenedioxyisoxazol-4-yl)-3-oxobutanamide
Uniqueness
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is unique due to the presence of the styryl group, which may impart distinct chemical and biological properties compared to other isoxazole derivatives
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-3-oxobutanamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)10-15(20)17-16-12(2)18-21-14(16)9-8-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,20)/b9-8+ |
InChI Key |
MMDCCTZIUBMDJL-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)CC(=O)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=C1NC(=O)CC(=O)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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